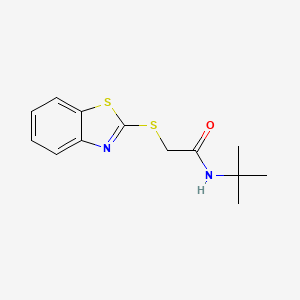![molecular formula C15H21N3O3S B5836413 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the activation of B cells, and its inhibition has shown promising results in the treatment of various diseases.
Wirkmechanismus
TAK-659 selectively inhibits BTK, a key enzyme involved in the activation of B cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation and proliferation. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, making it a potent inhibitor of B-cell activation and proliferation. TAK-659 has also demonstrated good pharmacokinetic properties, making it a suitable candidate for drug development. The limitations of using TAK-659 in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 in combination with other therapies for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, which could lead to the development of a new treatment option for various diseases.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-methylpiperazin-1-yl)sulfonyl)aniline. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to form the final product, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown potential in the treatment of various diseases, including autoimmune disorders, B-cell malignancies, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated significant efficacy in inhibiting BTK activity, leading to the suppression of B-cell activation and proliferation.
Eigenschaften
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-16-9-11-17(12-10-16)22(20,21)14-6-4-13(5-7-14)18-8-2-3-15(18)19/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRKIBZXDTLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)
![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)